2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a sulfanyl group, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key proteins involved in this process. Additionally, it might induce cell apoptosis by disrupting tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-Methylphenyl)methyl]indol-3-yl]ethanone
- **1-[(4-Ethylphenyl)sulfonyl]indol-3-yl]ethanone
- **N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides
Uniqueness
What sets 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-18-7-9-20(10-8-18)15-26-16-23(21-5-3-4-6-22(21)26)28-17-24(27)25-13-11-19(2)12-14-25/h3-10,16,19H,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMUXADUNRJTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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